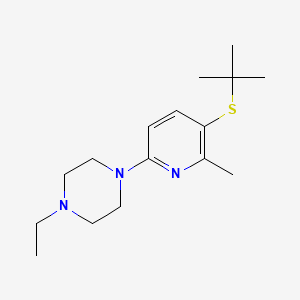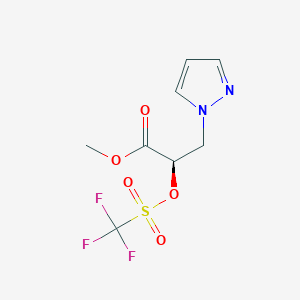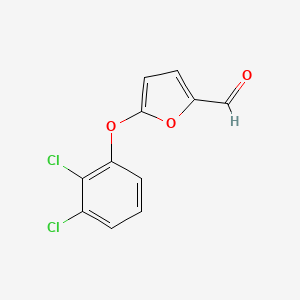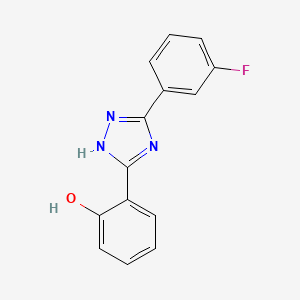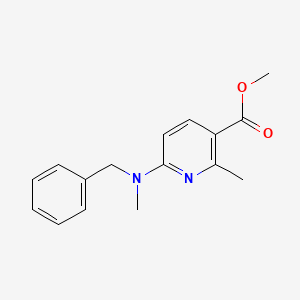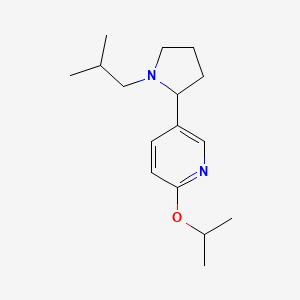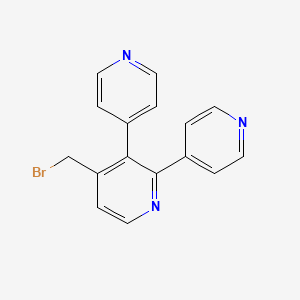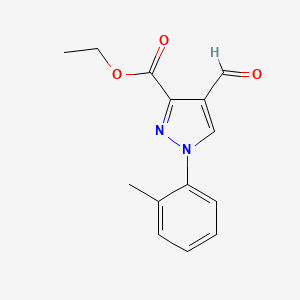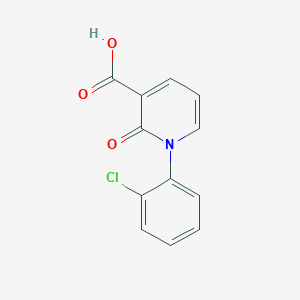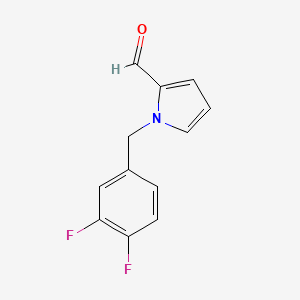
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluoro group at the 4-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor . The acetic acid moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid
- 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid
- 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, or methyl analogs .
Properties
Molecular Formula |
C5H5FN2O2 |
|---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
2-(4-fluoropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5FN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) |
InChI Key |
DHXXEMTVFLYCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


